ethyl (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, a benzylidene group, and a nitrophenyl group, making it a subject of interest for chemists and researchers due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with ethyl 2-aminothiophene-3-carboxylate in the presence of a suitable base, followed by the introduction of the nitrophenyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The benzylidene and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted thiophene derivatives.
Scientific Research Applications
Ethyl (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5Z)-5-(benzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Ethyl (5Z)-5-(2,4-dimethoxybenzylidene)-2-amino-4-oxo-4,5-dihydrothiophene-3-carboxylate
- Ethyl (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Uniqueness
Ethyl (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to the presence of both the 2,4-dimethoxybenzylidene and 4-nitrophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
ethyl (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-hydroxy-2-(4-nitrophenyl)iminothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S/c1-4-31-22(26)19-20(25)18(11-13-5-10-16(29-2)12-17(13)30-3)32-21(19)23-14-6-8-15(9-7-14)24(27)28/h5-12,25H,4H2,1-3H3/b18-11-,23-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSBYZHQZCODRW-DDOGFQLYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(C=C(C=C2)OC)OC)SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(C=C(C=C2)OC)OC)/SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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